molecular formula C18H18ClN3O2 B11555282 4-[(2E)-2-benzylidenehydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-benzylidenehydrazinyl]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11555282
M. Wt: 343.8 g/mol
InChI Key: IYOVUYYAKTWCNN-UDWIEESQSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is an organic compound with a complex structure that includes a chlorinated aromatic ring, a hydrazinecarbonyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common method starts with the chlorination of 2-methylphenylamine to obtain 3-chloro-2-methylphenylamine. This intermediate is then reacted with propanoyl chloride to form N-(3-chloro-2-methylphenyl)propanamide. The final step involves the condensation of this intermediate with phenylhydrazine in the presence of an appropriate catalyst to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted aromatic compounds .

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-3-{N’-[(E)-PHENYLMETHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific structural features, such as the presence of both a hydrazinecarbonyl group and a chlorinated aromatic ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C18H18ClN3O2

Molecular Weight

343.8 g/mol

IUPAC Name

N'-[(E)-benzylideneamino]-N-(3-chloro-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H18ClN3O2/c1-13-15(19)8-5-9-16(13)21-17(23)10-11-18(24)22-20-12-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

IYOVUYYAKTWCNN-UDWIEESQSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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